molecular formula C16H24N2O B5437059 (4-Methyl-1,4-diazepan-1-yl)(4-propylphenyl)methanone

(4-Methyl-1,4-diazepan-1-yl)(4-propylphenyl)methanone

Cat. No.: B5437059
M. Wt: 260.37 g/mol
InChI Key: REJCRHDNJVOPFG-UHFFFAOYSA-N
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Description

(4-Methyl-1,4-diazepan-1-yl)(4-propylphenyl)methanone is a chemical compound with the molecular formula C16H24N2O. It is known for its unique structure, which includes a diazepane ring and a propylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-1,4-diazepan-1-yl)(4-propylphenyl)methanone typically involves the reaction of 4-methyl-1,4-diazepane with 4-propylbenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the pure compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-1,4-diazepan-1-yl)(4-propylphenyl)methanone undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

(4-Methyl-1,4-diazepan-1-yl)(4-propylphenyl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on various cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methyl-1,4-diazepan-1-yl)(4-propylphenyl)methanone involves its interaction with specific molecular targets and pathways. The diazepane ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The propylphenyl group may also contribute to the compound’s overall biological effects by interacting with cellular membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1,4-diazepan-1-yl)(4-ethylphenyl)methanone
  • (4-Methyl-1,4-diazepan-1-yl)(4-butylphenyl)methanone
  • (4-Methyl-1,4-diazepan-1-yl)(4-isopropylphenyl)methanone

Uniqueness

(4-Methyl-1,4-diazepan-1-yl)(4-propylphenyl)methanone is unique due to its specific combination of a diazepane ring and a propylphenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

(4-methyl-1,4-diazepan-1-yl)-(4-propylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O/c1-3-5-14-6-8-15(9-7-14)16(19)18-11-4-10-17(2)12-13-18/h6-9H,3-5,10-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REJCRHDNJVOPFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)N2CCCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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